L-Tryptophan methyl ester hydrochloride
Overview
Description
L-Tryptophan methyl ester hydrochloride: is a derivative of the essential amino acid tryptophan. It is commonly used in peptide synthesis and serves as a precursor for various biochemical compounds. The compound has the molecular formula C12H14N2O2·HCl and a molecular weight of 254.71 g/mol .
Mechanism of Action
Target of Action
L-Tryptophan methyl ester hydrochloride is primarily used as a reactant in the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones .
Mode of Action
It is known that it interacts with its targets through acylation reactions . The compound’s methyl ester group is believed to enhance its reactivity, making it a useful reactant in peptide synthesis .
Biochemical Pathways
This compound is involved in the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones
Result of Action
The primary result of the action of this compound is the synthesis of specific proteins or polypeptide sequences . It is also used in the preparation of Oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . The molecular and cellular effects of these reactions are subject to ongoing research.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in a dry environment, and at room temperature to maintain its stability The compound’s reactivity may also be affected by the pH and temperature of the reaction environment
Biochemical Analysis
Biochemical Properties
L-Tryptophan methyl ester hydrochloride plays a significant role in biochemical reactions. It is used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It also plays a role in the synthesis of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Cellular Effects
Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Molecular Mechanism
It is known to participate in the synthesis of specific proteins or peptide sequences
Temporal Effects in Laboratory Settings
It is known that the thermal behavior of this compound shows significant changes when compared to its precursor, L-Tryptophan .
Dosage Effects in Animal Models
It is known that L-Tryptophan, the parent compound, has effects on blood pressure and glucose metabolism in stroke-prone spontaneously hypertensive rats .
Metabolic Pathways
This compound is involved in the shikimate pathway, responsible for the synthesis of several alkaloids in some animals and plants
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Acylation Reactions: L-Tryptophan methyl ester hydrochloride can undergo acylation reactions to form oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan.
Reduction Reactions: It can be reduced to secondary amines using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Acylation: 3,1-Benzoxazinones are commonly used as acylating agents.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Major Products:
Oxamoyl Derivatives: Formed from acylation reactions.
Secondary Amines: Resulting from reduction reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: L-Tryptophan methyl ester hydrochloride is widely used in the synthesis of peptides due to its reactivity and stability.
Biology:
Enzyme Studies: It serves as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Medicine:
Pharmaceuticals: The compound is a precursor in the synthesis of drugs like tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor.
Industry:
Quality Control: Used as a reference material in pharmaceutical quality control testing.
Comparison with Similar Compounds
L-Tryptophan Ethyl Ester Hydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester.
L-Phenylalanine Methyl Ester Hydrochloride: Another amino acid derivative used in peptide synthesis.
Uniqueness: L-Tryptophan methyl ester hydrochloride is unique due to its specific reactivity and role in synthesizing bioactive compounds like tadalafil. Its methyl ester group provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226219 | |
Record name | Methyl tryptophanate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7524-52-9 | |
Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tryptophanate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl tryptophanate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-tryptophanate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions is L-Tryptophan methyl ester hydrochloride commonly used for?
A1: this compound serves as a versatile building block in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. It's commonly employed as a starting material in the Pictet-Spengler reaction [, , , ], a key step in constructing tetrahydro-β-carbolines, which are important structural motifs found in numerous natural products and pharmaceuticals. Additionally, researchers utilize it in palladium-catalyzed N1-selective allylation reactions with allylic alcohols [], offering a route to diversely functionalized indoles, another significant class of bioactive compounds. Furthermore, its susceptibility to cyclopalladation allows for regioselective functionalization, as demonstrated by the 2-iodination of the indole ring [].
Q2: What are the structural characteristics of this compound?
A2: While specific spectroscopic data isn't provided in the abstracts, the molecular formula of this compound is implied to be C12H15ClN2O2, as it's a hydrochloride salt of L-Tryptophan methyl ester (C12H14N2O2). The compound retains the chiral center of L-tryptophan, confirming its use in enantioselective synthesis [, , ].
Q3: What are some examples of compounds synthesized using this compound as a starting material?
A3: Researchers have successfully synthesized a variety of compounds using this compound. One notable example is the total synthesis of isoroquefortine C [], a complex natural product. Other synthesized compounds include α-Benzyl amino-β-(3-Indole)-Propionic Acid Methyl Ester [], a potential anti-tumor indolyl diketopiperazine intermediate, and 12-Phenyl-substituted-tetrahydro-β-carbolinediketopiperazine [].
Q4: How does this compound behave in photochemical reactions?
A4: this compound acts as an efficient quencher of triplet excited states of certain quinones, like pyrano- and furano-1,4-naphthoquinone derivatives []. This quenching proceeds through a proton-coupled electron transfer (PCET) mechanism, resulting in the formation of radical pairs. This behavior is relevant in understanding potential photochemical reactions involving this compound and its derivatives.
Q5: What is a crucial aspect of the Pictet-Spengler reaction with this compound highlighted in the research?
A5: The research emphasizes the significance of diastereoselectivity in the Pictet-Spengler reaction employing this compound [, ]. Notably, when conducted in non-acidic, aprotic media, the reaction demonstrates a preference for the formation of cis-1,3-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This control over stereochemistry is paramount in synthesizing biologically active compounds where specific isomers often exhibit distinct activities.
Q6: What strategies have been explored to enhance the synthesis of compounds using this compound?
A6: To improve the synthesis process, researchers have utilized crystallization-induced asymmetric transformation (CIAT) [, ]. This technique allows for the isolation of enantiomerically pure compounds, crucial for pharmaceutical applications where chirality plays a significant role in drug efficacy and safety.
Q7: How does this compound contribute to research on antimicrobial agents?
A7: this compound acts as a precursor for synthesizing tetrahydro-β-carboline diketopiperazines, a class of compounds with potential antimicrobial properties []. The ability to create diverse analogs through modifications on the starting this compound scaffold allows for exploring structure-activity relationships and optimizing antimicrobial potency.
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